molecular formula C10H15IN2 B8392607 5-Iodo-3-methyl-2-(4-aminobutyl)pyridine

5-Iodo-3-methyl-2-(4-aminobutyl)pyridine

Cat. No.: B8392607
M. Wt: 290.14 g/mol
InChI Key: OWEWPRDXMRRHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-3-methyl-2-(4-aminobutyl)pyridine is a useful research compound. Its molecular formula is C10H15IN2 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

4-(5-iodo-3-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H15IN2/c1-8-6-9(11)7-13-10(8)4-2-3-5-12/h6-7H,2-5,12H2,1H3

InChI Key

OWEWPRDXMRRHIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CCCCN)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-[4-aminobutyl]-3-methylpyridine (2.17 g) in 20% sulphuric acid (25 ml) at -5° C. was reacted with a solution of sodium nitrite (1 g) in water (5 ml) over 20 minutes. After a further 15 minutes at -9° C. the reaction mixture was added to a mixture of potassium iodide (4 g) and cuprous iodide (0.5 g) in water (65 ml) at 10° C. and then stirred at room temperature for 30 minutes. Saturated sodium thiosulphate solution (10 ml) was added and the pH was brought to 12 with sodium hydroxide. Chloroform extraction of the reaction mixture gave 5-iodo-3-methyl-2-(4-aminobutyl)pyridine as a dark oil (2.45 g). N.M.R. (CDCl3) assignment, δ (p.p.m.), multiplicity; (CH2)2CH2NH2, 1.4-2.0, m; NH2, 1.69, s; 3--CH3, 2.28, s; CH2 (CH2)2CH2NH2, 2.76, m; 4--H pyridyl, 7.75, m; 6--H pyridyl, 8.57, m.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulphate
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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